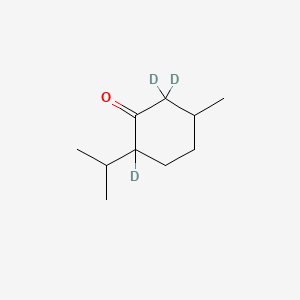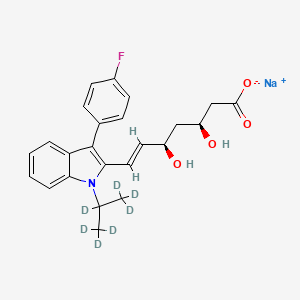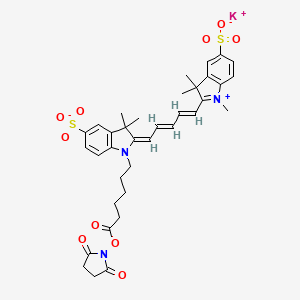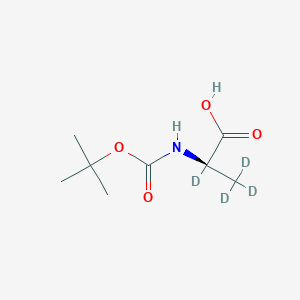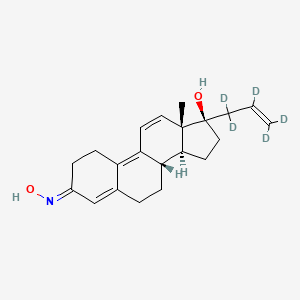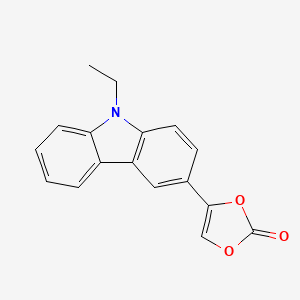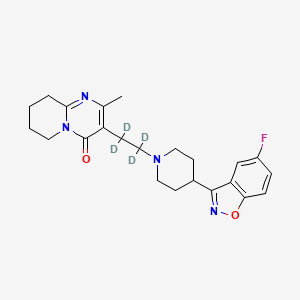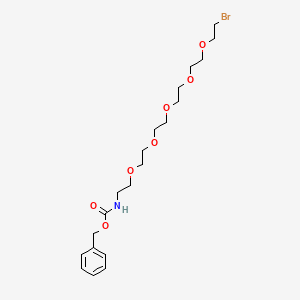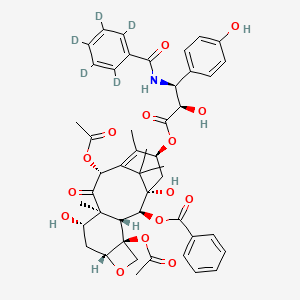
3'-p-Hydroxy Paclitaxel-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-p-Hydroxy Paclitaxel-d5: is a deuterium-labeled derivative of 3’-p-Hydroxy Paclitaxel. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of 3’-p-Hydroxy Paclitaxel-d5 is C47H46D5NO15, and it has a molecular weight of 874.94 . This compound is particularly valuable in proteomics research and other applications where precise quantification is essential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-p-Hydroxy Paclitaxel-d5 involves the incorporation of deuterium atoms into the 3’-p-Hydroxy Paclitaxel molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including protection and deprotection of functional groups, and selective deuteration .
Industrial Production Methods: Industrial production of 3’-p-Hydroxy Paclitaxel-d5 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .
化学反应分析
Types of Reactions: 3’-p-Hydroxy Paclitaxel-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’-p-Hydroxy Paclitaxel-d5 can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
Chemistry: In chemistry, 3’-p-Hydroxy Paclitaxel-d5 is used as a tracer in various analytical techniques, including mass spectrometry. Its stable isotope labeling allows for precise quantification and analysis of chemical reactions and pathways .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of paclitaxel derivatives. It helps in understanding the biological pathways and interactions of these compounds within living organisms .
Medicine: In medicine, 3’-p-Hydroxy Paclitaxel-d5 is used in the development and testing of new drugs. Its stable isotope labeling provides valuable insights into the drug’s behavior, efficacy, and safety .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its precise labeling helps in quality control and ensures the consistency of the final products .
作用机制
The mechanism of action of 3’-p-Hydroxy Paclitaxel-d5 is similar to that of paclitaxel. Paclitaxel interferes with the normal function of microtubule growth by hyper-stabilizing their structure. This action prevents the cell from using its cytoskeleton in a flexible manner, ultimately leading to cell death. The molecular targets include tubulin, a protein that forms microtubules, and the pathways involved are related to cell division and apoptosis .
相似化合物的比较
Paclitaxel: The parent compound of 3’-p-Hydroxy Paclitaxel-d5, used widely as an anticancer agent.
Docetaxel: Another taxane derivative with similar anticancer properties.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain cancer types.
Uniqueness: 3’-p-Hydroxy Paclitaxel-d5 is unique due to its stable isotope labeling, which allows for precise quantification and analysis in research applications. This feature distinguishes it from other similar compounds that do not have deuterium labeling .
属性
分子式 |
C47H51NO15 |
|---|---|
分子量 |
874.9 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i7D,9D,10D,13D,14D |
InChI 键 |
XKSMHFPSILYEIA-FAWZIMQWSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=C(C=C2)O)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




